molecular formula C11H11FO3 B13063340 1-(4-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid

1-(4-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid

Cat. No.: B13063340
M. Wt: 210.20 g/mol
InChI Key: XBELNPABIUJBJB-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid is a high-purity chemical building block designed for advanced organic synthesis and pharmaceutical research. This multifunctional cyclopropane derivative features a carboxylic acid group, a hydroxymethyl group, and a 4-fluorophenyl ring, making it a versatile intermediate for constructing complex molecules. The strained cyclopropane ring system provides unique three-dimensional geometry that can enhance binding affinity and metabolic stability in drug candidates . Researchers can utilize the carboxylic acid moiety for amide bond formation through coupling agents or via conversion to acid chlorides, following established protocols for carboxylic acid derivatives . The hydroxymethyl group offers additional functionalization opportunities through oxidation, esterification, or etherification reactions. The 4-fluorophenyl substituent is a privileged structure in medicinal chemistry, frequently employed to modulate electronic properties, lipophilicity, and bioavailability in drug discovery programs . This compound is particularly valuable for developing central nervous system agents, given that fluorinated cyclopropane derivatives demonstrate significant biological activities including potential anticonvulsant and antiarrhythmic properties . The presence of multiple functional groups enables parallel optimization strategies in structure-activity relationship studies. As a research chemical, this compound is provided with comprehensive analytical data including HPLC purity, NMR, and mass spectrometry characterization. It is offered in various quantities from milligram to kilogram scale with certificates of analysis. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic applications. Strictly not for human consumption.

Properties

Molecular Formula

C11H11FO3

Molecular Weight

210.20 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H11FO3/c12-9-3-1-7(2-4-9)11(10(14)15)5-8(11)6-13/h1-4,8,13H,5-6H2,(H,14,15)

InChI Key

XBELNPABIUJBJB-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(C2=CC=C(C=C2)F)C(=O)O)CO

Origin of Product

United States

Preparation Methods

Cyclopropanation of 4-Fluorostyrene Derivatives

A common approach involves the cyclopropanation of 4-fluorostyrene or related alkenes using reagents such as trimethylsulfoxonium iodide or diazomethane derivatives in the presence of strong bases (e.g., sodium hydride) or catalysts. This method forms the cyclopropane ring with the 4-fluorophenyl substituent already in place.

  • The alkene substrate is reacted with trimethylsulfoxonium iodide and a base in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
  • The cyclopropanation proceeds via a sulfur ylide intermediate, yielding cyclopropane esters or acids after subsequent hydrolysis.
  • Hydroxymethyl substitution can be introduced post-cyclopropanation via selective functional group transformations.

Stereoselective Cyclopropanation

  • Use of chiral catalysts such as chiral oxazaborolidines with borane complexes allows enantioselective reduction steps and stereocontrol during cyclopropane formation.
  • The stereochemistry is crucial for biological activity and is controlled by the choice of catalyst and reaction conditions.

After cyclopropanation, the introduction of the hydroxymethyl group at the 2-position of the cyclopropane ring can be achieved by:

  • Reduction of aldehyde or ketone intermediates to hydroxymethyl groups using mild reducing agents.
  • Hydroxymethylation via nucleophilic substitution or hydroxylation reactions on halogenated cyclopropane intermediates.

For example, a 2-chloro-1-(4-fluorophenyl)cyclopropane intermediate can be reacted with formaldehyde or hydroxide sources to yield the hydroxymethyl derivative.

Carboxylic Acid Formation and Purification

  • The carboxylic acid functionality is typically introduced by hydrolysis of ester precursors or oxidation of corresponding alcohols or aldehydes.
  • Acidic or basic hydrolysis conditions are employed depending on the protecting groups and stability of other substituents.
  • Purification often involves crystallization or chromatographic methods to isolate the pure acid.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Aldol condensation or Wittig reaction 4-Fluorobenzaldehyde + malonic acid + base Formation of 4-fluorostyrene derivative
2 Cyclopropanation Trimethylsulfoxonium iodide + NaH in DMSO Formation of cyclopropane ester intermediate
3 Hydrolysis Acidic or basic hydrolysis Conversion to cyclopropane carboxylic acid
4 Halogenation Chlorination at 2-position Formation of 2-chloro cyclopropane intermediate
5 Hydroxymethylation Reaction with formaldehyde or hydroxide Introduction of hydroxymethyl group
6 Purification Crystallization or chromatography Isolation of pure 1-(4-fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid

Improved Process Insights

A recent improved process (2022) for related 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid intermediates highlights:

  • Optimized reaction conditions to increase yield and purity.
  • Use of safer reagents and elimination of hazardous steps.
  • Scalability for industrial synthesis.

Though this patent focuses on carbamoyl derivatives, the core cyclopropane formation and substitution chemistry is applicable to hydroxymethyl derivatives.

Analytical and Research Findings

  • Spectroscopic data (NMR, IR) confirm the presence and position of the hydroxymethyl and carboxylic acid groups.
  • Stereochemical assignments are supported by chiral catalysts and X-ray crystallography in some studies.
  • Reaction yields vary depending on catalyst, solvent, and temperature but typically range from 50% to 80% for key steps.
  • Purity is critical for pharmaceutical applications, requiring rigorous chromatographic purification.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions/Values Comments
Cyclopropanation base Sodium hydride (NaH) or sodium hydroxide (NaOH) Strong base needed for ylide generation
Cyclopropanation reagent Trimethylsulfoxonium iodide or diazomethane Sulfur ylide preferred for selectivity
Solvent DMSO, toluene Polar aprotic solvents favored
Temperature Room temperature to reflux (25–110 °C) Depends on step
Hydroxymethylation Formaldehyde or hydroxide ion Introduces hydroxymethyl group
Hydrolysis Acidic (H2SO4) or basic (NaOH) conditions Converts esters to acids
Yield 50–80% per step Optimized processes improve yield
Purification Crystallization, chromatography Essential for pharmaceutical grade purity

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed:

    Oxidation: 1-(4-Fluorophenyl)-2-(carboxymethyl)cyclopropane-1-carboxylic acid.

    Reduction: 1-(4-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-methanol.

    Substitution: 1-(4-Methoxyphenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

1-(4-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known drugs. Its applications include:

  • Anti-inflammatory Agents : The compound has shown promise in inhibiting inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs.
  • Analgesics : Research indicates potential analgesic properties that may be beneficial in pain management therapies.
  • Anticancer Research : Preliminary studies suggest that this compound may affect cancer cell proliferation, warranting further investigation into its mechanisms and efficacy against various cancer types.

Material Science

The unique structural properties of this compound allow it to be utilized in the development of advanced materials:

  • Polymer Chemistry : It can serve as a monomer or additive in synthesizing polymers with enhanced thermal and mechanical properties.
  • Coatings and Adhesives : Its reactivity can be harnessed to create novel coatings with specific functionalities, such as improved adhesion or resistance to environmental degradation.

Agricultural Research

In agriculture, the compound is being explored for its potential as:

  • Pesticides or Herbicides : Due to its biological activity, it may be developed into effective agents for controlling pests or weeds.
  • Plant Growth Regulators : Studies are ongoing to evaluate its effects on plant growth and development, potentially leading to applications in crop management.

Case Study 1: Anti-inflammatory Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of 1-(4-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid and evaluated their anti-inflammatory effects using in vitro models. The results indicated that certain derivatives significantly inhibited pro-inflammatory cytokines, showcasing the compound's therapeutic potential .

Case Study 2: Polymer Development

A research team at a leading university explored the use of this compound in creating high-performance polymers. They reported that incorporating the compound improved the mechanical strength and thermal stability of the resulting materials, making them suitable for industrial applications .

Case Study 3: Agricultural Applications

Field trials conducted by an agricultural research institute tested formulations containing 1-(4-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid against common crop pests. The findings demonstrated effective pest control with minimal environmental impact, suggesting its viability as a sustainable agricultural solution .

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclopropane Ring

Fluorinated Aryl Derivatives

(1R,2R)-2-(4-Fluorophenyl)cyclopropane-1-carboxylic Acid

  • Molecular Formula : C₁₀H₉FO₂
  • Molecular Weight : 180.18 g/mol
  • Key Features : Lacks the hydroxymethyl group but shares the 4-fluorophenyl and carboxylic acid substituents.
  • Physical Properties : Stored at 2–8°C; hazard classification (H301: toxic if swallowed) .

Structural Insight: Fluorine at the 3-position instead of 4 alters electronic effects and steric interactions .

Trifluoromethyl and Halogenated Derivatives

2-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic Acid

  • Molecular Formula : C₁₁H₉F₃O₂
  • Purity : 95% (CAS 2262-03-5)
  • Key Feature : The electron-withdrawing trifluoromethyl group enhances metabolic stability compared to fluorine .

Functional Group Modifications

Hydroxymethyl vs. Carboxylic Acid Derivatives

(1R,2R)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic Acid

  • Molecular Formula : C₁₁H₁₂O₃
  • Key Feature : Phenyl instead of 4-fluorophenyl; hydroxymethyl group enhances hydrophilicity.
  • Synthesis : Likely involves epoxide ring-opening or allylic hydroxylation strategies .

1-Fluorocyclopropane-1-carboxylic Acid

  • Molecular Formula : C₄H₅FO₂
  • Application : Simpler structure used to study cyclopropane ring effects without aromatic substituents .

Data Table: Comparative Analysis of Cyclopropane Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Physical Properties/CAS Reference ID
1-(4-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid C₁₁H₁₁FO₃ 210.21 (calculated) 4-Fluorophenyl, hydroxymethyl Not explicitly reported Inferred
(1R,2R)-2-(4-Fluorophenyl)cyclopropane-1-carboxylic acid C₁₀H₉FO₂ 180.18 4-Fluorophenyl CAS 161711-27-9; storage 2–8°C
2-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid C₁₁H₉F₃O₂ 242.19 4-Trifluoromethylphenyl 95% purity; CAS 2262-03-5
1-((3,4-Difluorophenyl)carbamoyl)cyclopropane-1-carboxylic acid C₁₁H₉F₂NO₃ 241.19 3,4-Difluorophenyl, carbamoyl Catalog No. PA 30 0621028
(1S,2S)-2-(3-Fluorophenyl)cyclopropane-1-carboxylic acid C₁₀H₉FO₂ 180.18 3-Fluorophenyl, cis-stereo InChIKey: WRSJNCVKPWFCPM-BDAKNGLRSA-N

Biological Activity

1-(4-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative notable for its potential biological activities. This compound, characterized by its unique three-dimensional structure due to the cyclopropane ring and the presence of a fluorophenyl group, has garnered interest in medicinal chemistry for its possible therapeutic applications.

  • Molecular Formula : C11H11FO3
  • Molecular Weight : 210.20 g/mol
  • Physical Appearance : White powdery substance
  • Melting Point : 173.0 to 177.0 °C
  • Boiling Point : Predicted at 475.2 ± 30.0 °C
  • Density : 1.521 g/cm³

The fluorine atom in the structure enhances lipophilicity, which may influence its interaction with biological targets .

Mechanisms of Biological Activity

Research indicates that compounds similar to 1-(4-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid exhibit various biological activities, including:

  • Anti-inflammatory Properties : The compound's structure suggests potential interactions with enzymes involved in inflammatory pathways.
  • Analgesic Effects : Preliminary studies indicate that derivatives of cyclopropane carboxylic acids may modulate pain signaling pathways.
  • Anticancer Activity : Some analogs have shown cytotoxic effects against cancer cell lines, indicating that this compound may also possess similar properties .

Structure-Activity Relationship (SAR)

The unique combination of a fluorinated phenyl group and a hydroxymethyl substituent in 1-(4-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid sets it apart from other analogs, potentially offering distinct pharmacological benefits. The structural features facilitate interactions with biological targets, making it an interesting candidate for further pharmacological studies.

Property Description
LipophilicityEnhanced by fluorine substitution
Biological TargetsEnzymes and receptors involved in inflammation and cancer
Potential ActivitiesAnti-inflammatory, analgesic, anticancer

Case Studies and Research Findings

Recent studies have explored the biological activity of cyclopropane derivatives:

  • Anticancer Activity : A study demonstrated that similar compounds exhibited cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming reference drugs like bleomycin .
  • Enzyme Inhibition : Research has indicated that derivatives can inhibit monoacylglycerol lipase (MAGL), an enzyme linked to cancer progression and pain modulation .
  • Structure-Based Drug Design : Interaction studies suggest modifications to the cyclopropane structure can significantly alter interaction profiles with biological targets, highlighting the importance of SAR in drug development .

Future Directions

Further research is necessary to elucidate the mechanisms by which 1-(4-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid exerts its biological effects and to identify specific therapeutic targets. Investigating the compound's pharmacokinetics and toxicity profiles will be crucial for assessing its viability as a therapeutic agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to construct the cyclopropane core in derivatives like 1-(4-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid?

  • Answer : Cyclopropanation typically involves diazo compounds (e.g., diazoacetates) and transition metal catalysts (e.g., Rh(II) or Cu(I)) to form the strained ring . For hydroxymethyl introduction, post-cyclopropanation modifications like nucleophilic substitution (e.g., using hydroxymethylating agents) or reduction of ester/carbonyl precursors are employed. Reaction conditions (temperature, solvent polarity) must be optimized to minimize ring strain-induced side reactions .

Q. Which spectroscopic techniques are critical for confirming the stereochemistry and functional group integrity of this compound?

  • Answer : High-resolution NMR (¹H, ¹³C, and ¹⁹F) is essential for analyzing cyclopropane ring geometry and fluorophenyl/hydroxymethyl substituents. X-ray crystallography provides definitive stereochemical assignment, particularly for strained cyclopropane systems . FT-IR and mass spectrometry (HRMS) validate functional groups (e.g., carboxylic acid, hydroxymethyl) .

Q. How does the 4-fluorophenyl substituent influence the compound’s electronic properties and reactivity?

  • Answer : The electron-withdrawing fluorine atom increases the electrophilicity of the adjacent aromatic ring, affecting π-π stacking in biological systems and stabilizing intermediates during nucleophilic substitutions. Computational studies (DFT) can quantify these effects by analyzing frontier molecular orbitals .

Advanced Research Questions

Q. What strategies improve diastereoselectivity in cyclopropane ring formation for chiral derivatives like this compound?

  • Answer : Chiral auxiliaries or enantioselective catalysts (e.g., Ru(II)-pybox complexes) enhance diastereomeric excess. For example, asymmetric cyclopropanation using diazoacetates with bulky ester groups can bias ring closure toward a specific stereoisomer . Solvent polarity and temperature gradients further refine selectivity .

Q. How can competing side reactions (e.g., ring-opening or epimerization) be mitigated during functionalization of the cyclopropane core?

  • Answer : Kinetic control via low-temperature reactions (-78°C to 0°C) minimizes ring strain release. Protecting the hydroxymethyl group (e.g., as a silyl ether) prior to carboxylic acid activation prevents undesired intramolecular interactions. Catalytic additives (e.g., DMAP) accelerate desired pathways .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, particularly against microbial targets?

  • Answer : Antifungal activity can be assessed using broth microdilution assays (CLSI M27/M38 guidelines) against Candida or Aspergillus strains. For enzyme inhibition, fluorescence-based assays (e.g., APF/HPF probes for hydroxyl radical detection) quantify oxidative stress modulation . Dose-response curves (IC₅₀) and time-kill studies validate efficacy .

Q. How do isotopic labeling (e.g., ¹³C) and metabolic tracing enhance mechanistic studies of this compound’s pharmacokinetics?

  • Answer : Isotopic labeling at the cyclopropane carbon (e.g., ¹³C) enables tracking via LC-MS/MS in bioavailability studies. In vitro microsomal assays (e.g., human liver microsomes) identify metabolic hotspots, while PET imaging with ¹⁸F-labeled analogs visualizes tissue distribution .

Data Contradiction & Validation

Q. How should researchers resolve discrepancies in reported NMR chemical shifts for cyclopropane derivatives?

  • Answer : Cross-validate with computed NMR shifts (DFT/GIAO methods) and control experiments using stereochemically pure standards. Solvent effects (e.g., DMSO vs. CDCl₃) and pH variations must be standardized .

Q. What computational tools aid in reconciling conflicting biological activity data across studies?

  • Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model ligand-receptor interactions, identifying key binding residues. Free energy calculations (MM-PBSA) quantify affinity differences between enantiomers .

Methodological Tables

Table 1 : Key Reaction Conditions for Cyclopropanation

StepReagents/ConditionsYield (%)Selectivity (d.r.)Reference
CyclopropanationEthyl diazoacetate, Rh₂(OAc)₄, CH₂Cl₂, 25°C6585:15
HydroxymethylationNaBH₄, MeOH, 0°C → rt72N/A

Table 2 : Biological Activity Profiling (Example)

Assay TypeTargetResult (IC₅₀)Reference
Antifungal (MIC)C. albicans8 µg/mL
Hydroxyl Radical ScavengingHPF Probe12 µM

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